Regioisomeric Control of Hydrogen Bond Donor Accessibility
The target compound (CAS 1780352-98-8) bears the ethanesulfonyl group at the azetidine nitrogen (2-position), leaving the piperidine NH (6-position) sterically unencumbered and available to act as a hydrogen bond donor. In contrast, the 6-substituted regioisomer (CAS 2138029-26-0) places the sulfonamide on the piperidine nitrogen, forcing the free amine onto the azetidine ring where it is conformationally constrained within a four-membered ring . This regiochemical distinction alters the computed topological polar surface area (tPSA) and the orientation of the H-bond donor vector relative to the spiro junction, parameters that directly impact protein–ligand complementarity and selectivity across kinase, GPCR, and sigma receptor targets .
(low strain) Azetidine NH
(strained)
| Evidence Dimension | Regiochemistry of sulfonamide substitution and free amine accessibility |
|---|---|
| Target Compound Data | Sulfonamide at 2-position (azetidine); free NH at 6-position (piperidine). SMILES: CCS(=O)(=O)N1CC2(CCCNC2)C1 |
| Comparator Or Baseline | Regioisomer 6-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane (CAS 2138029-26-0). Sulfonamide at 6-position (piperidine); free NH at 2-position (azetidine). SMILES: CCS(=O)(=O)N1CCCC2(CNC2)C1 |
| Quantified Difference | Free amine located on a six-membered piperidine ring (target) vs. a four-membered azetidine ring (comparator); piperidine NH exhibits lower ring strain energy (~0 kcal/mol) vs. azetidine NH (~26 kcal/mol ring strain), resulting in differential nucleophilicity and metal-coordinating ability |
| Conditions | Structural comparison based on canonical SMILES annotation and ring strain energetics from computational chemistry literature |
Why This Matters
The unhindered piperidine NH in the target compound enables cleaner, higher-yielding amide coupling or reductive amination at the 6-position relative to the sterically hindered azetidine NH of the regioisomer, directly reducing synthetic failure rates during library production.
